

physicochemical properties of 5-Bromo-2-methyl-3-nitrobenzoic acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Bromo-2-methyl-3-nitrobenzoic Acid

Cat. No.: B031381

[Get Quote](#)

An In-depth Technical Guide on the Physicochemical Properties of **5-Bromo-2-methyl-3-nitrobenzoic Acid**

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and purification of **5-Bromo-2-methyl-3-nitrobenzoic acid**. The information is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Physicochemical Properties

5-Bromo-2-methyl-3-nitrobenzoic acid is a colorless to light yellow solid powder.^[1] It is relatively stable at room temperature but should be kept away from strong oxidizing agents, reducing agents, and strong acids.^[1] This compound serves as a crucial intermediate in organic synthesis for producing pesticides, dyes, and pharmaceutical intermediates.^[1] Notably, it is a reactant in the preparation of EPZ005687, a potent and selective inhibitor of EZH2.^[2]

Data Summary

The quantitative physicochemical data for **5-Bromo-2-methyl-3-nitrobenzoic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₈ H ₆ BrNO ₄	[1] [3]
Molar Mass	260.04 g/mol	[1] [3]
Melting Point	175-180 °C	[1]
Boiling Point	376.983 °C at 760 mmHg	[1]
Density	1.778 g/cm ³	[1]
Flash Point	181.793 °C	[1]
pKa	2.0 ± 0.20 (Predicted)	[1]
Vapor Pressure	0 mmHg at 25°C	[1]
Refractive Index	1.633	[1]
Appearance	Colorless to light yellow solid powder	[1]
Purity	97%	[3]
CAS Number	107650-20-4	[1] [2] [3] [4]

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **5-Bromo-2-methyl-3-nitrobenzoic acid** is not readily available in the provided search results, a plausible synthetic route can be inferred from standard organic chemistry principles and protocols for similar compounds. The synthesis would likely involve the nitration of 5-bromo-2-methylbenzoic acid. Subsequently, purification is essential to remove impurities and isolate the final product.

Proposed Synthesis: Nitration of 5-Bromo-2-methylbenzoic Acid

This protocol is based on general methods for the nitration of aromatic compounds.

Materials and Reagents:

- 5-Bromo-2-methylbenzoic acid
- Concentrated Sulfuric Acid (H₂SO₄, 95-98%)
- Concentrated Nitric Acid (HNO₃, sp. gr. 1.42)
- Dichloromethane (CH₂Cl₂)
- Ice
- Deionized Water

Procedure:

- Preparation of the Nitrating Mixture: In a flask placed in an ice-water bath, slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid with continuous stirring. Ensure the temperature is maintained between 0-10°C.
- Reaction Setup: Dissolve the starting material, 5-Bromo-2-methylbenzoic acid, in dichloromethane in a separate three-necked round-bottom flask equipped with a dropping funnel, thermometer, and magnetic stirrer. Cool this solution to 0-5°C.
- Nitration Reaction: Add the prepared nitrating mixture dropwise to the solution of 5-Bromo-2-methylbenzoic acid over 30-45 minutes. The reaction temperature must be maintained between 0-5°C throughout the addition.
- Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
- Work-up: Once the reaction is complete, pour the mixture over cracked ice. The crude product will separate. If a solid precipitates, it can be collected by vacuum filtration. If it remains in the organic layer, separate the layers and wash the organic layer with water and brine.
- Drying: Dry the organic layer over anhydrous sodium sulfate and remove the solvent using a rotary evaporator to yield the crude **5-Bromo-2-methyl-3-nitrobenzoic acid**.

Purification Protocols

The crude product typically requires purification to remove unreacted starting materials and side products. Common methods include recrystallization and column chromatography.[\[5\]](#)[\[6\]](#)

1. Recrystallization

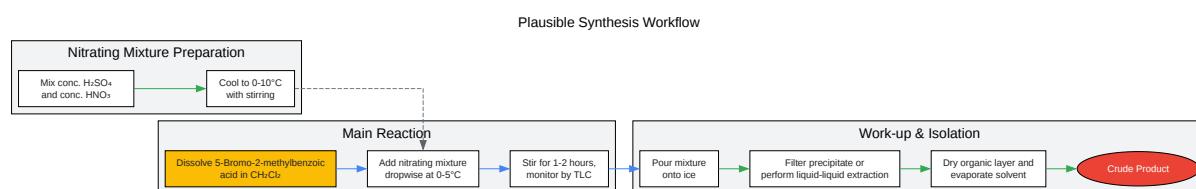
Re-crystallization is effective for purifying solid compounds based on differences in solubility.

Procedure:

- Solvent Selection: Test various solvents (e.g., ethanol/water, methanol, ethyl acetate/hexane) to find one that dissolves the compound well at high temperatures but poorly at room temperature.
- Dissolution: Dissolve the crude product in a minimum amount of the chosen hot solvent.
- Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution.
- Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[\[6\]](#)
- Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.[\[6\]](#)

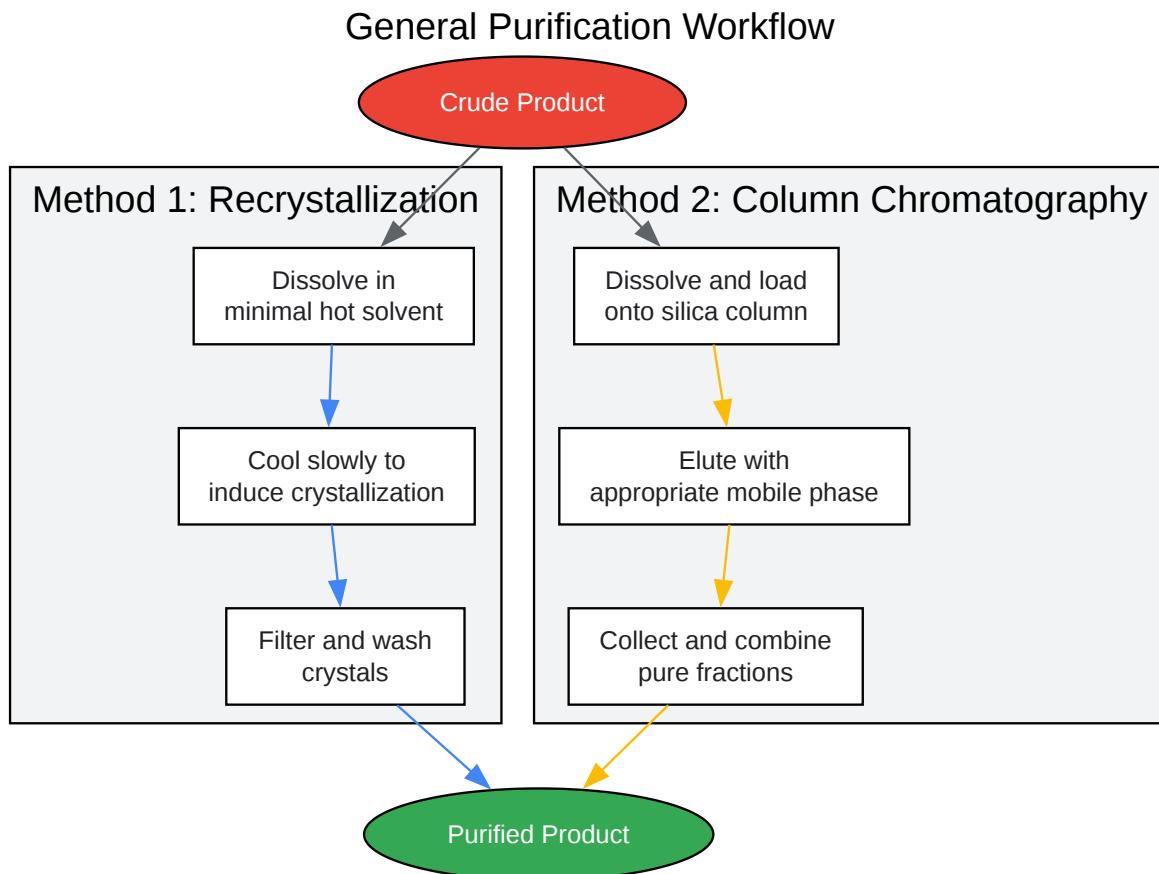
2. Flash Column Chromatography

This technique separates compounds based on their differential adsorption to a stationary phase.


Procedure:

- Stationary and Mobile Phase Selection: Use TLC to determine a suitable solvent system (mobile phase) that provides good separation on a silica gel plate. The product should have an R_f value of approximately 0.2-0.4.[\[6\]](#)
- Column Packing: Pack a glass column with silica gel using a slurry method with the chosen eluent.[\[6\]](#)

- Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.[5]
- Elution: Pass the mobile phase through the column, collecting fractions.[5]
- Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.[5]
- Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified **5-Bromo-2-methyl-3-nitrobenzoic acid**.[5]


Visualizations

The following diagrams illustrate the logical workflows for the synthesis and purification of **5-Bromo-2-methyl-3-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: A plausible workflow for the synthesis of **5-Bromo-2-methyl-3-nitrobenzoic acid**.

[Click to download full resolution via product page](#)

Caption: General workflows for the purification of **5-Bromo-2-methyl-3-nitrobenzoic acid**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. labsolu.ca [labsolu.ca]
- 4. 107650-20-4|5-Bromo-2-methyl-3-nitrobenzoic acid|BLD Pharm [bldpharm.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 5-Bromo-2-methyl-3-nitrobenzoic acid]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b031381#physicochemical-properties-of-5-bromo-2-methyl-3-nitrobenzoic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com